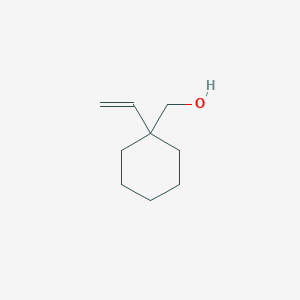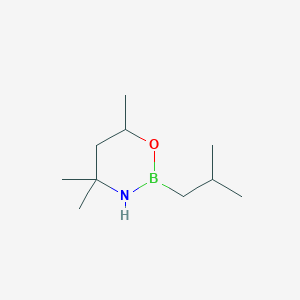
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane is a chemical compound known for its unique structure and properties It belongs to the class of oxazaborinanes, which are heterocyclic compounds containing boron, nitrogen, and oxygen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane typically involves the reaction of boronic acids with amines and alcohols under controlled conditions. One common method includes the use of boronic acid derivatives and amino alcohols in the presence of a catalyst to facilitate the formation of the oxazaborinane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The scalability of the synthesis process is crucial for producing the compound in sufficient quantities for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the oxazaborinane ring into other boron-containing compounds.
Substitution: Substitution reactions can introduce different functional groups into the oxazaborinane ring, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron hydrides. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the oxazaborinane ring.
Applications De Recherche Scientifique
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex boron-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is being explored for use in drug discovery and development. It may serve as a scaffold for designing new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane involves its interaction with specific molecular targets and pathways. The boron atom in the oxazaborinane ring can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzymatic activity, protein-protein interactions, and other cellular processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3-dioxane: This compound has a similar structure but contains an oxygen atom instead of a boron atom in the ring.
4,4,6-Trimethyl-1-(2-methylpropyl)-3H-pyrimidine-2-thione: This compound has a similar ring structure but includes sulfur and nitrogen atoms instead of boron and oxygen.
Uniqueness
4,4,6-Trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane is unique due to the presence of boron in its ring structure, which imparts distinct chemical and physical properties. The boron atom’s ability to form stable complexes with various molecules makes this compound particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
112980-86-6 |
|---|---|
Formule moléculaire |
C10H22BNO |
Poids moléculaire |
183.10 g/mol |
Nom IUPAC |
4,4,6-trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C10H22BNO/c1-8(2)7-11-12-10(4,5)6-9(3)13-11/h8-9,12H,6-7H2,1-5H3 |
Clé InChI |
MGAWDTSFBGXZHT-UHFFFAOYSA-N |
SMILES canonique |
B1(NC(CC(O1)C)(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14297350.png)
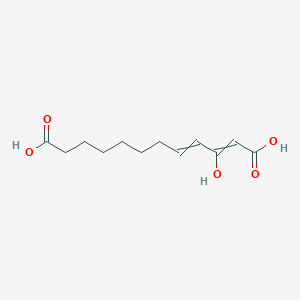
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)
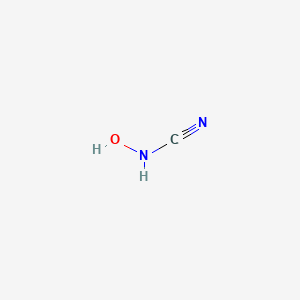
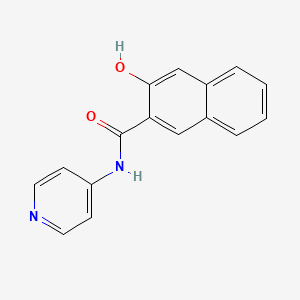
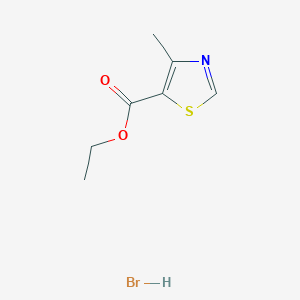
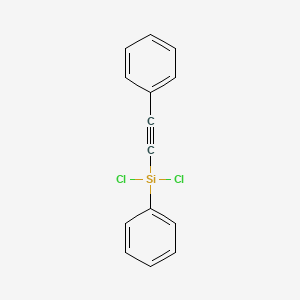
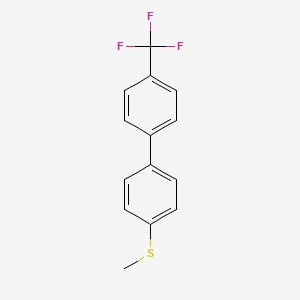
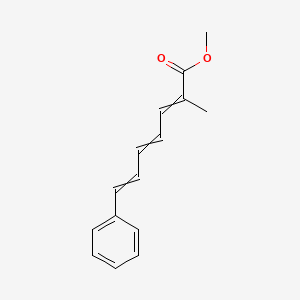
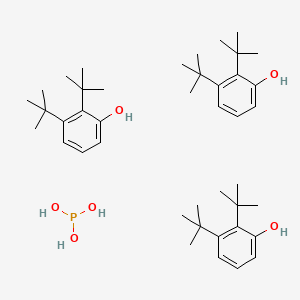
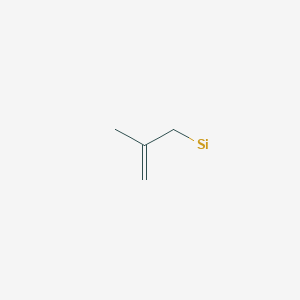
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
